Etofamide
Overview
Description
Etofamide, also known as eticlordifene, is an antiprotozoal drug primarily used in the treatment of amoebiasis. It is effective against the protozoan parasite Entamoeba histolytica, which causes amoebic dysentery. This compound has also shown modest efficacy against Giardia lamblia .
Preparation Methods
The synthesis of Etofamide involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2,2-dichloroacetamide with 4-nitrophenol to form the nitrophenyl ether intermediate. This intermediate is then reacted with 2-ethoxyethylamine to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Etofamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitro group in this compound to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso and hydroxylamine derivatives .
Scientific Research Applications
Etofamide has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of amide synthesis and reactivity. Its structure and reactivity provide insights into the behavior of similar compounds.
Biology: In biological research, this compound is used to study the mechanisms of protozoan infections and the efficacy of antiprotozoal agents.
Medicine: this compound is primarily used in the treatment of amoebiasis. Clinical studies have shown its effectiveness in clearing the infection and reducing symptoms.
Industry: this compound is used in the pharmaceutical industry for the development of antiprotozoal drugs.
Mechanism of Action
The mechanism of action of Etofamide involves several pathways:
Oxidative Stress Induction: this compound induces oxidative stress in protozoan cells, leading to cell damage and death.
Disruption of Energy Metabolism: this compound interferes with the energy metabolism of protozoan cells, reducing their ability to generate ATP.
Impairment of Nucleic Acid and Protein Synthesis: this compound disrupts the synthesis of nucleic acids and proteins, essential for the growth and replication of protozoan cells.
Membrane Destabilization: this compound destabilizes the cell membrane of protozoan cells, leading to cell lysis.
Modulation of Host Immune Responses: This compound modulates the host’s immune responses, enhancing the clearance of the infection.
Comparison with Similar Compounds
Etofamide is compared with other antiprotozoal compounds such as:
Quinfamide: Quinfamide is another antiprotozoal agent used in the treatment of amoebiasis.
Metronidazole: Metronidazole is a commonly used antiprotozoal agent with a broader spectrum of activity compared to this compound.
This compound’s uniqueness lies in its specific mechanism of action and its efficacy in treating amoebiasis with a relatively low incidence of side effects.
Properties
CAS No. |
25287-60-9 |
---|---|
Molecular Formula |
C19H20Cl2N2O5 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3 |
InChI Key |
QTRALMGDQMIVFF-UHFFFAOYSA-N |
SMILES |
CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |
Canonical SMILES |
CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
25287-60-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Etofamide; Ethylchlordiphene; Eticlordifene; Etofamida; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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